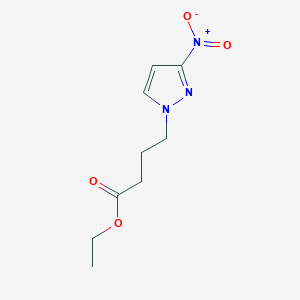

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H13N3O4 . Its molecular weight is 227.21722 . The CAS number for this compound is 898053-29-7 .

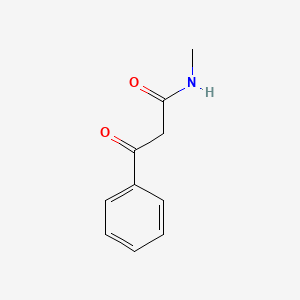

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a butanoate ester group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate has been utilized in the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing a wide range of substrate scaffolds that are well-tolerated, yielding products with significant antibacterial and antifungal activity. This synthesis method is notable for its use of common organocatalysts, inexpensive starting materials, and short reaction times, producing compounds with potential applications as fluorescence probes in biological imaging due to their emissions in the redshift region (Banoji et al., 2022).

Enzymatic Activity Enhancement

Another study involved the synthesis of compounds from this compound derivatives, which revealed a potent effect on increasing the reactivity of the enzyme cellobiase. These compounds underwent various reactions to produce new 5-substituted pyrazolopyrimidin-4-ones with potential biological activity, highlighting the compound's utility in enzymatic activity modulation (Abd & Awas, 2008).

Crystal Structure Analysis and Biological Applications

The crystal structure of a derivative, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, revealing its potential for fungicidal and plant growth regulation activities. This study showcases the compound's relevance in structural chemistry and its potential biological applications (Minga, 2005).

Urease Inhibition for Therapeutic Applications

A derivative was used in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were screened for their in vitro inhibitory potential against the urease enzyme. These compounds demonstrated potent inhibitory activity, with one compound showing competitive inhibition, suggesting their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 4-(3-nitropyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-2-16-9(13)4-3-6-11-7-5-8(10-11)12(14)15/h5,7H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDGCSRUJBLEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)